6-Fluoro-3-iodo-1H-cinnolin-4-one
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Overview
Description
6-Fluoro-3-iodo-1H-cinnolin-4-one is a heterocyclic compound with the molecular formula C8H4FIN2O and a molecular weight of 290.03 g/mol . This compound is part of the cinnolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one typically involves the iodination of 6-fluoro-1H-cinnolin-4-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the cinnolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-1H-cinnolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium or copper catalysts are typically used, along with ligands and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted cinnolinone derivatives with potential biological activities .
Scientific Research Applications
6-Fluoro-3-iodo-1H-cinnolin-4-one has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biological targets.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-1H-cinnolin-4-one is not well-documented. like other cinnolinone derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-iodo-1H-quinolin-4-one: Similar in structure but with a quinoline ring instead of a cinnoline ring.
3-Bromo-6-fluoro-1H-cinnolin-4-one: Another halogenated cinnolinone with a bromine atom instead of iodine.
Uniqueness
6-Fluoro-3-iodo-1H-cinnolin-4-one is unique due to the presence of both fluorine and iodine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C8H4FIN2O |
---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
6-fluoro-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4FIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI Key |
JTIKVAFMKFKMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=NN2)I |
Origin of Product |
United States |
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